molecular formula C8H9ClN2O B14810044 3-Chloro-5-cyclopropoxypyridin-2-amine

3-Chloro-5-cyclopropoxypyridin-2-amine

Cat. No.: B14810044
M. Wt: 184.62 g/mol
InChI Key: MEMLESRTGPJUFW-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxypyridin-2-amine is a pyridine derivative featuring a chlorine atom at position 3 and a cyclopropoxy group (-O-cyclopropane) at position 5.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C8H9ClN2O/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

MEMLESRTGPJUFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxypyridin-2-amine typically involves the chlorination of a pyridine derivative followed by the introduction of the cyclopropoxy group and the amine group. One common method involves the reaction of 3-chloropyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the second position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent functional group transformations under controlled conditions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-cyclopropoxypyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Material Science: It can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The chlorine and cyclopropoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The table below compares key pyridine and quinoxaline derivatives with substitutions at positions 3 and 5, emphasizing substituent type, biological activity, and applications:

Compound Name Substituents (Position) Core Structure Biological/Industrial Relevance Key References
3-Chloro-5-cyclopropoxypyridin-2-amine Cl (3), cyclopropoxy (5) Pyridine Intermediate for macrofilaricidal agents
3-Chloro-5-(trifluoromethyl)pyridin-2-amine Cl (3), CF₃ (5) Pyridine Insecticide intermediate (chlorantraniliprole)
5-Chloro-3-iodopyridin-2-amine Cl (5), I (3) Pyridine Antitrypanosomal agent precursor
3-Chloro-5-substituted-quinoxaline-2-amine Cl (3), variable (5) Quinoxaline SPC receptor inhibition (anti-inflammatory)
3-Bromo-5-chloropyridin-2-amine Br (3), Cl (5) Pyridine Intermediate for antitrypanosomal drugs
5-Chloro-4-cyclopropylpyridin-2-amine Cl (5), cyclopropyl (4) Pyridine Structural analog (positional isomer)
Key Observations:

Substituent Electronic Effects :

  • Chlorine (electron-withdrawing) at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Cyclopropoxy (electron-donating) at position 5 increases steric bulk and may improve metabolic stability compared to smaller alkoxy groups (e.g., methoxy) .
  • Trifluoromethyl (CF₃) at position 5 (as in ) provides strong electron-withdrawing effects and lipophilicity, enhancing binding to hydrophobic targets.

Biological Activity: Quinoxaline derivatives (e.g., 3-chloro-5-substituted-quinoxaline-2-amine ) inhibit sphingosyl phosphorylcholine (SPC) receptors, demonstrating anti-inflammatory effects. Pyridine analogs like this compound may share similar target affinities due to comparable substitution patterns.

Physicochemical Properties

  • Hydrogen Bonding : The amine group at position 2 facilitates intermolecular interactions (e.g., N–H⋯N hydrogen bonds), as seen in 3-chloropyridin-2-amine .

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